

2-Amino-5-iodo-4-methoxypyrimidine CAS number lookup

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Compound of Interest

Compound Name: 2-Amino-5-iodo-4-methoxypyrimidine

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Technical Guide: 2-Amino-5-iodo-4-methoxypyrimidine

CAS Number: 89322-66-7

This technical guide provides an overview of **2-Amino-5-iodo-4-methoxypyrimidine**, a substituted pyrimidine of interest to researchers and professionals in drug development and organic synthesis. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide compiles available information and presents methodologies for analogous compounds to facilitate research and development.

Physicochemical Properties

Quantitative data for **2-Amino-5-iodo-4-methoxypyrimidine** is not widely published. The table below summarizes computed properties for the closely related isomer, 2-Amino-4-iodo-6-methoxypyrimidine (CAS: 100594-13-6), which can serve as an estimation.

Property	Value	Source
Molecular Formula	C ₅ H ₆ IN ₃ O	-
Molecular Weight	251.03 g/mol	PubChem
Exact Mass	250.95556 Da	PubChem
XLogP3	0.8	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	1	PubChem
Topological Polar Surface Area	61 Å ²	PubChem

Note: The data presented is for the isomer 2-Amino-4-iodo-6-methoxypyrimidine and should be used as an approximation.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-Amino-5-iodo-4-methoxypyrimidine** is not readily available in the reviewed literature. However, the synthesis can be approached by a two-step process starting from a suitable pyrimidine precursor. The general workflow involves the formation of the pyrimidine ring followed by iodination.

Generalized Experimental Protocol (based on analogous pyrimidine syntheses):

Step 1: Synthesis of 2-Amino-4-methoxypyrimidine (Precursor)

The synthesis of the pyrimidine core can be achieved through the condensation of guanidine with a β -ketoester or a malonic ester derivative. For the methoxy-substituted pyrimidine, a common precursor is malononitrile, which can undergo cyclization with guanidine.

- Materials: Guanidine hydrochloride, sodium methoxide, methanol, malononitrile.
- Procedure:

- Prepare a solution of sodium methoxide in methanol.
- Add guanidine hydrochloride to the solution and stir.
- To this mixture, add malononitrile.
- The reaction is typically heated under reflux for several hours.
- After completion, the reaction mixture is cooled, and the product is isolated by filtration and can be purified by recrystallization.

Step 2: Iodination of 2-Amino-4-methoxypyrimidine

The introduction of an iodine atom at the 5-position of the pyrimidine ring can be accomplished using an electrophilic iodinating agent. N-Iodosuccinimide (NIS) is a commonly used reagent for this purpose.

- Materials: 2-Amino-4-methoxypyrimidine, N-Iodosuccinimide (NIS), Acetonitrile (or other suitable solvent).
- Procedure:
 - Dissolve 2-Amino-4-methoxypyrimidine in a suitable dry solvent such as acetonitrile in a reaction flask.
 - Add N-Iodosuccinimide (NIS) to the solution portion-wise at room temperature.
 - Stir the reaction mixture at room temperature or with gentle heating for a period until the starting material is consumed (monitored by TLC or LC-MS).
 - Upon completion, the solvent is removed under reduced pressure.
 - The crude product is then purified, typically by column chromatography on silica gel, to yield **2-Amino-5-iodo-4-methoxypyrimidine**.

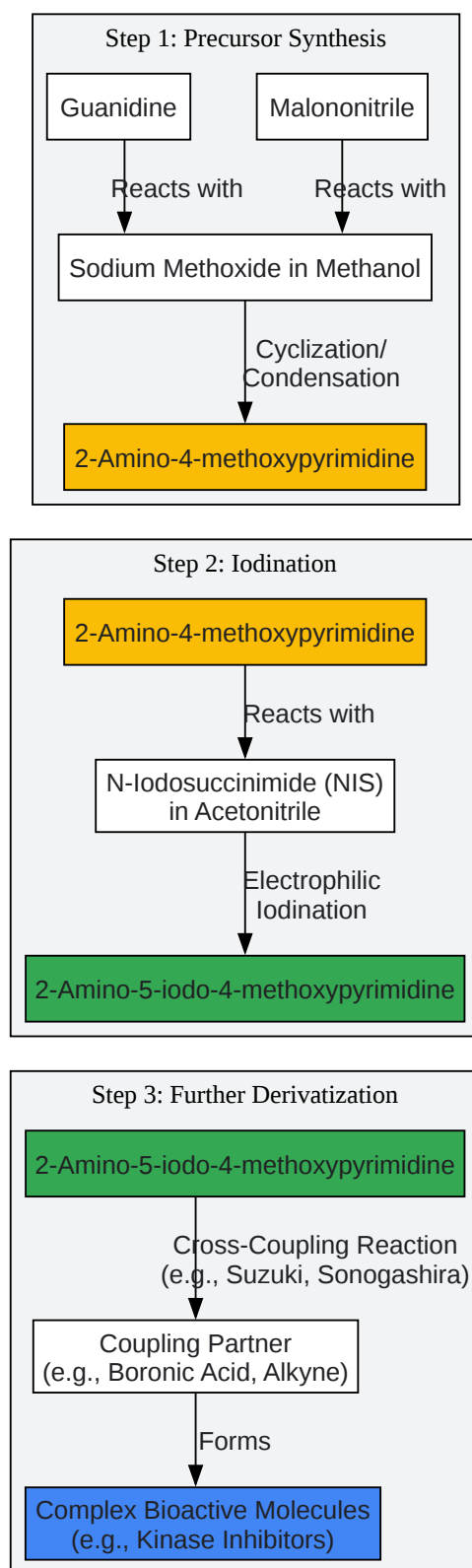
Applications in Drug Discovery and Organic Synthesis

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. They are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.

- **As a Building Block:** **2-Amino-5-iodo-4-methoxypyrimidine** serves as a versatile intermediate for the synthesis of more complex molecules. The iodo-substituent provides a reactive handle for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of various functional groups at the 5-position. The amino and methoxy groups can also be further modified.
- **Kinase Inhibitors:** The pyrimidine scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binder in the ATP-binding site of the kinase. The functional groups on **2-Amino-5-iodo-4-methoxypyrimidine** can be elaborated to generate libraries of compounds for screening against various kinases.
- **Fused Heterocyclic Systems:** This compound is a potential precursor for the synthesis of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, which are also of significant interest in medicinal chemistry for their diverse biological activities.

Due to a lack of specific information on the direct biological activity of **2-Amino-5-iodo-4-methoxypyrimidine**, no signaling pathway diagram can be provided. Instead, a generalized experimental workflow for its synthesis is presented below.

Mandatory Visualizations



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Caption: Generalized synthetic workflow for **2-Amino-5-iodo-4-methoxypyrimidine** and its potential use.

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